![molecular formula C14H12Cl2O2 B3353248 (4-Benzyloxy-3,5-dichlorophenyl)methanol CAS No. 536974-84-2](/img/structure/B3353248.png)
(4-Benzyloxy-3,5-dichlorophenyl)methanol
Overview
Description
“(4-Benzyloxy-3,5-dichlorophenyl)methanol” is a chemical compound with the CAS number 536974-84-2 . It is used for scientific research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Benzyloxy-3,5-dichlorophenyl)methanol” can be represented by the InChI code:1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
. This compound has a molecular weight of 283.15 . Physical And Chemical Properties Analysis
“(4-Benzyloxy-3,5-dichlorophenyl)methanol” has a molecular weight of 283.15 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Decomposition Reactions
- Co-Oxidation Effects: Methanol, as a co-solvent, enhances the reaction rate in the decomposition reactions of polychlorinated biphenyls (PCBs) in supercritical water. The presence of methanol compared to benzene as a co-solvent shows significant differences in PCB conversion rates and reaction products, indicating its importance in these processes (Anitescu, Munteanu, & Tavlarides, 2005).
Medicinal Chemistry
- Antitubercular Activities: A series of compounds, including some derivatives of (4-Benzyloxy-3,5-dichlorophenyl)methanol, have been synthesized and evaluated for their antitubercular activity. These compounds show promising results against Mycobacterium tuberculosis, with some exhibiting significant minimum inhibitory concentrations and effectiveness against multi-drug-resistant strains (Bisht et al., 2010).
Organic Chemistry and Catalysis
- Methanol as a Hydrogen Transfer Agent: Methanol's role as a hydrogen transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones has been elucidated. It offers a clean and efficient process for carbonyl reduction, producing gaseous components as the only co-products (Pasini et al., 2014).
- Photo-Reorganization Studies: Investigations into the photo-reorganization of certain compounds in methanol have led to the formation of new organic structures, illustrating the potential of methanol as a solvent in photochemical synthesis (Dalal et al., 2017).
Environmental Chemistry
- Advanced Oxidation Processes: Studies on the oxidativedegradation of organic pollutants like 4-chlorophenol have shown that methanol can play a role in enhancing the efficiency of such processes. The use of methanol in conjunction with other chemicals, like zero-valent iron and peroxydisulfate, facilitates the generation of strong oxidizing species, leading to improved degradation efficiencies (Zhao, Zhang, Quan, & Chen, 2010).
Photochemistry and Radiation Chemistry
- Photochemical Generation of Aryl Cations: The study of photochemical reactions of chlorophenols and chloroanisoles in methanol has led to insights into the generation of aryl cations and their reactivity with nucleophiles. This demonstrates the potential of methanol as a solvent in photochemical processes (Protti, Fagnoni, Mella, & Albini, 2004).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
(3,5-dichloro-4-phenylmethoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFBAUYIPFGTPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyloxy-3,5-dichlorophenyl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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